molecular formula C14H17BrN4O2 B3520193 2-(2-bromo-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide

2-(2-bromo-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B3520193
M. Wt: 353.21 g/mol
InChI Key: FZACAQMTXSRWTO-UHFFFAOYSA-N
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Description

2-(2-bromo-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features a brominated phenoxy group, a tert-butyl substituent, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:

    Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce the bromine atom at the ortho position.

    Ether Formation: The brominated phenol is then reacted with chloroacetic acid to form the phenoxyacetic acid derivative.

    Amidation: The phenoxyacetic acid derivative is then coupled with 4H-1,2,4-triazole-3-amine under appropriate conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and triazole moieties.

    Reduction: Reduction reactions may target the bromine atom or the triazole ring.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-bromo-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

In medicinal chemistry, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, antifungal, or anticancer activities.

Industry

In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
  • 2-(2-fluoro-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide

Uniqueness

The presence of the bromine atom in 2-(2-bromo-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide may impart unique reactivity and properties compared to its chloro or fluoro analogs. Bromine is larger and more polarizable than chlorine or fluorine, which can influence the compound’s chemical behavior and interactions.

Properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O2/c1-14(2,3)9-4-5-11(10(15)6-9)21-7-12(20)18-13-16-8-17-19-13/h4-6,8H,7H2,1-3H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZACAQMTXSRWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=NC=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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